![molecular formula C22H24N2O B2793858 N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide CAS No. 953170-28-0](/img/structure/B2793858.png)
N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide, also known as URB597, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a fatty acid amide hydrolase (FAAH) inhibitor that has been shown to increase the levels of endocannabinoids in the body.
Scientific Research Applications
Enzyme-Catalyzed Asymmetric Reductive Amination
This compound has been used in the field of enzyme-catalyzed asymmetric reductive amination . The research team expanded the function of amine dehydrogenase, which catalyzes asymmetric reductive amination. This process is considered a promising route for the green synthesis of chiral amines .
Reference Standard in Pharmaceutical Research
The compound is used as a reference standard in pharmaceutical research . It helps in the identification, quantification, and study of the properties of a particular substance in a given sample .
Nonlinear Optical Applications
The compound has been used in the synthesis of new organic materials for nonlinear optical applications . These materials have high optical susceptibilities, intense ultra-fast response time, and high damage tolerance .
Catalyst for Various Reactions
The compound can act as a catalyst for various reactions . For example, it can be used in oxidative allylic C-H silylation, transesterification reactions, Suzuki-Miyaura cross-coupling reactions, and oxidative carbonylation reactions .
Antimicrobial Activity
The compound has shown good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 . This suggests potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-24(2)20-12-10-17(11-13-20)14-15-23-22(25)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDEUSMNHWCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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